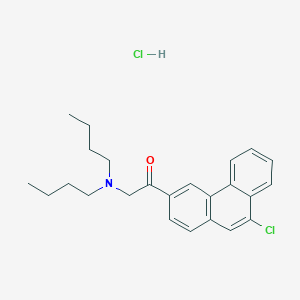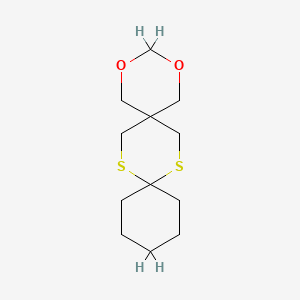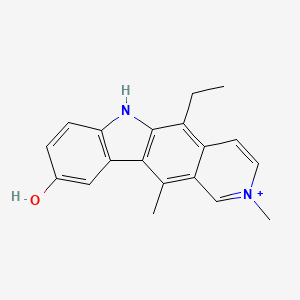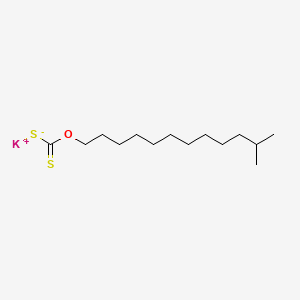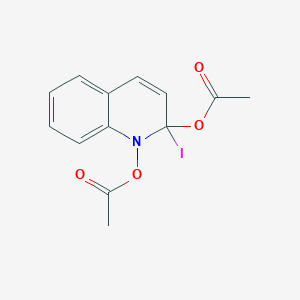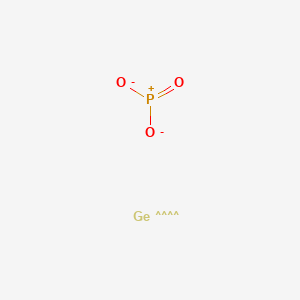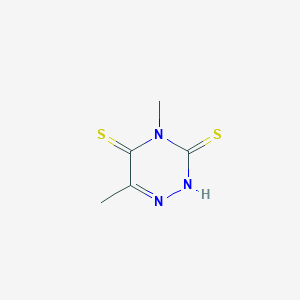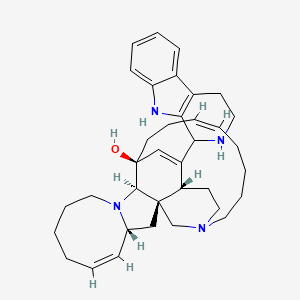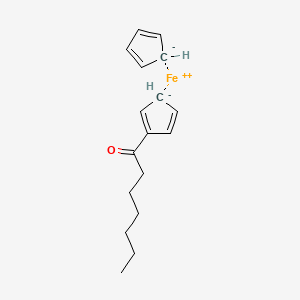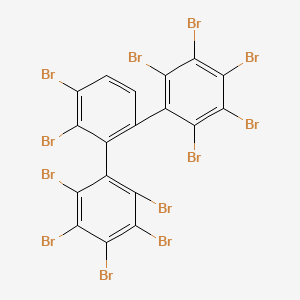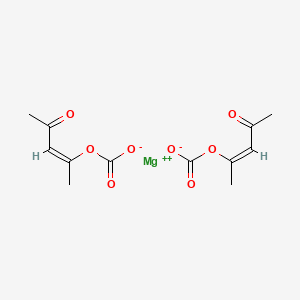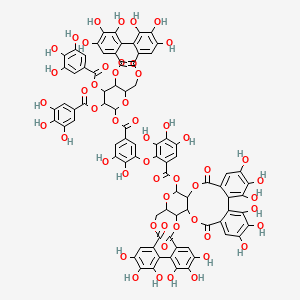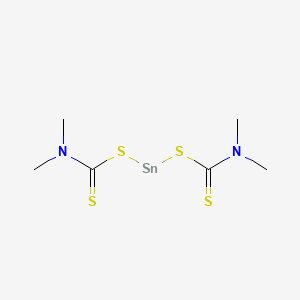
Bis(dimethyldithiocarbamato)tin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dimethyldithiocarbamato)tin is an organotin compound with the chemical formula C6H12N2S4Sn. It is a coordination complex where the tin atom is bonded to two dimethyldithiocarbamate ligands. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(dimethyldithiocarbamato)tin can be synthesized through the reaction of dimethyldithiocarbamate with a tin(IV) chloride precursor. The reaction typically involves mixing an aqueous solution of dimethyldithiocarbamate with a solution of tin(IV) chloride under controlled conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Bis(dimethyldithiocarbamato)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of tin.
Substitution: The dimethyldithiocarbamate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.
Scientific Research Applications
Bis(dimethyldithiocarbamato)tin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in the manufacturing of plastics.
Mechanism of Action
The mechanism by which bis(dimethyldithiocarbamato)tin exerts its effects involves the interaction of the tin center with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The dimethyldithiocarbamate ligands play a crucial role in stabilizing the tin center and facilitating these interactions.
Comparison with Similar Compounds
Similar Compounds
Zinc bis(dimethyldithiocarbamate):
Copper bis(dimethyldithiocarbamate): Used in agriculture as a fungicide and in various industrial applications.
Uniqueness
Bis(dimethyldithiocarbamato)tin is unique due to its specific coordination chemistry and the stability provided by the dimethyldithiocarbamate ligands. This stability makes it particularly useful in applications where other similar compounds may not perform as well.
Properties
CAS No. |
30051-58-2 |
|---|---|
Molecular Formula |
C6H12N2S4Sn |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
bis(dimethylcarbamothioylsulfanyl)tin |
InChI |
InChI=1S/2C3H7NS2.Sn/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
RMIBVUQMSNVLQZ-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)C(=S)S[Sn]SC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


